molecular formula C11H12FNO B1512213 3-Buten-2-one, 4-(4-fluorophenyl)-3-methyl-, oxime CAS No. 55224-93-6

3-Buten-2-one, 4-(4-fluorophenyl)-3-methyl-, oxime

Cat. No.: B1512213
CAS No.: 55224-93-6
M. Wt: 193.22 g/mol
InChI Key: VYHCVEUJVXJGAO-UFVXJIOISA-N
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Description

Chemical Identity and Nomenclature

This compound possesses the molecular formula C₁₁H₁₂FNO and a molecular weight of 193.22 grams per mole. The compound is identified by the Chemical Abstracts Service registry number 55224-93-6, which provides a unique identifier for this specific molecular structure. Alternative nomenclature systems designate this compound as 4-(4-fluorophenyl)-3-methylbut-3-en-2-one oxime, reflecting the systematic naming conventions that emphasize the position of functional groups and substituents.

The International Union of Pure and Applied Chemistry name for this compound is N-[4-(4-fluorophenyl)-3-methylbut-3-en-2-ylidene]hydroxylamine, which precisely describes the oxime functional group formation through the condensation of the corresponding ketone with hydroxylamine. The compound belongs to the chemical class of organic compounds known as oximes, which are characterized by the presence of a hydroxylamine group attached to a carbon atom that was previously part of a carbonyl group. The fluorophenyl substitution pattern specifically involves para-fluorination of the phenyl ring, contributing to the compound's unique electronic and steric properties.

Chemical Property Value Reference
Molecular Formula C₁₁H₁₂FNO
Molecular Weight 193.22 g/mol
Chemical Abstracts Service Registry Number 55224-93-6
International Union of Pure and Applied Chemistry Name N-[4-(4-fluorophenyl)-3-methylbut-3-en-2-ylidene]hydroxylamine
Alternative Name 4-(4-fluorophenyl)-3-methylbut-3-en-2-one oxime

Structural Features and Isomeric Forms

The structural architecture of this compound incorporates several key features that define its chemical behavior and properties. The oxime functional group, characterized by the carbon-nitrogen double bond with an attached hydroxyl group, represents the defining structural element of this compound. Oximes are distinguished by their general formula RR'C=N-OH, where the carbon atom bears two substituents that may be hydrogen atoms, organic side chains, or combinations thereof. In this specific compound, the oxime group is formed from a ketone precursor, making it a ketoxime rather than an aldoxime.

The presence of the oxime functional group introduces significant stereochemical considerations, particularly regarding E/Z isomerism around the carbon-nitrogen double bond. Research has demonstrated that oxime compounds can exist as geometric stereoisomers when the two substituents on the central carbon atom differ from each other. For this compound, the asymmetric substitution pattern creates the possibility for both E and Z configurations around the oxime bond. Computational studies on related oxime compounds have shown that E-isomers typically exhibit greater thermodynamic stability due to reduced steric hindrance between substituent groups.

The fluorophenyl substituent contributes additional structural complexity through its electronic effects on the overall molecular system. Fluorine substitution in the para position of the phenyl ring influences both the electron density distribution and the conformational preferences of the molecule. The α,β-unsaturated system connecting the ketone carbon to the fluorophenyl group creates an extended conjugated system that affects the molecular orbital structure and chemical reactivity patterns.

Experimental studies have revealed that oxime stereochemistry can be investigated through various analytical techniques, including nuclear magnetic resonance spectroscopy and X-ray crystallography. The energy barriers between E and Z isomers of structurally related oxime compounds have been calculated to be approximately 200 kilojoules per mole, indicating that interconversion between stereoisomers is extremely unlikely at room temperature. This stability of individual stereoisomers makes it possible to isolate and characterize specific geometric forms of oxime compounds.

Structural Feature Description Significance
Oxime Functional Group C=N-OH linkage Defines chemical class and reactivity
E/Z Isomerism Geometric stereoisomers around C=N bond Affects molecular stability and properties
Fluorophenyl Substitution Para-fluorinated benzene ring Modifies electronic properties
α,β-Unsaturated System Conjugated double bond system Influences reactivity and spectroscopic properties
Ketoxime Classification Oxime derived from ketone Distinguishes from aldoxime derivatives

Historical Context in Oxime Chemistry

The development of oxime chemistry traces its origins to the pioneering work of the 19th century, when the fundamental understanding of these nitrogen-containing compounds was first established. The term "oxime" itself represents a historical linguistic construction, combining the words "oxygen" and "imine" to reflect the structural characteristics of this important class of organic compounds. This nomenclature system emerged during the period when organic chemists were systematically categorizing and naming newly discovered molecular structures.

The foundational work in oxime chemistry was significantly advanced by Victor Meyer and his Swiss student Alois Janny, who in 1882 first prepared and characterized acetone oxime, establishing it as the simplest example of a ketoxime. Their methodological approach involved the condensation reaction between acetone and hydroxylamine in the presence of hydrochloric acid, a synthetic strategy that became the standard protocol for oxime formation. This early work established the fundamental chemical transformation that remains central to oxime synthesis: the nucleophilic addition of hydroxylamine to carbonyl compounds followed by elimination of water.

The systematic study of oxime formation reactions revealed their utility as analytical tools for the identification and characterization of ketone and aldehyde functional groups. Oximes typically exist as colorless crystals or thick liquids with poor water solubility, properties that made them useful for the isolation and purification of carbonyl-containing compounds. The formation of crystalline oxime derivatives became a standard analytical technique in classical organic chemistry, allowing researchers to confirm the presence of specific ketone or aldehyde structures through the preparation of well-defined solid derivatives.

Modern developments in oxime chemistry have expanded beyond simple analytical applications to encompass sophisticated studies of stereochemistry, conformational analysis, and molecular recognition. Contemporary research has revealed that oxime compounds exhibit characteristic spectroscopic signatures, including three distinct infrared absorption bands corresponding to different vibrational modes: the hydroxyl stretch at 3600 wavenumbers, the carbon-nitrogen double bond stretch at 1665 wavenumbers, and the nitrogen-oxygen stretch at 945 wavenumbers. These spectroscopic markers provide valuable tools for structural characterization and conformational analysis.

The resistance of oximes to hydrolysis represents another historically significant discovery that enhanced their practical utility. Aliphatic oximes demonstrate 100 to 1000-fold greater resistance to hydrolysis compared to analogous hydrazones in aqueous solution, making them more stable under various experimental conditions. This enhanced stability has made oximes valuable synthetic intermediates and analytical reagents across multiple areas of chemical research.

Historical Milestone Year Significance Reference
First Oxime Preparation 1882 Victor Meyer and Alois Janny synthesized acetone oxime
Terminology Development 19th Century "Oxime" term coined from "oxygen" and "imine"
Analytical Method Development Late 19th Century Oxime formation used for carbonyl identification
Spectroscopic Characterization 20th Century Infrared signatures established for structural analysis
Stereochemical Studies Modern Era E/Z isomerism and conformational analysis developed

Properties

CAS No.

55224-93-6

Molecular Formula

C11H12FNO

Molecular Weight

193.22 g/mol

IUPAC Name

(NZ)-N-[(E)-4-(4-fluorophenyl)-3-methylbut-3-en-2-ylidene]hydroxylamine

InChI

InChI=1S/C11H12FNO/c1-8(9(2)13-14)7-10-3-5-11(12)6-4-10/h3-7,14H,1-2H3/b8-7+,13-9-

InChI Key

VYHCVEUJVXJGAO-UFVXJIOISA-N

SMILES

CC(=CC1=CC=C(C=C1)F)C(=NO)C

Isomeric SMILES

C/C(=C\C1=CC=C(C=C1)F)/C(=N\O)/C

Canonical SMILES

CC(=CC1=CC=C(C=C1)F)C(=NO)C

Origin of Product

United States

Preparation Methods

General Preparation Methodology for Oximes

The preparation of oximes generally involves the nucleophilic addition of hydroxylamine to the carbonyl carbon of the ketone or aldehyde. The reaction proceeds under mild acidic or neutral conditions, often in aqueous or alcoholic solvents. The key steps include:

  • Dissolution of the ketone substrate in a suitable solvent (e.g., ethanol, methanol, or aqueous medium).
  • Addition of hydroxylamine hydrochloride or free hydroxylamine.
  • Adjustment of pH to slightly acidic or neutral to facilitate the reaction.
  • Stirring at room temperature or gentle heating to promote oxime formation.
  • Isolation of the oxime product by filtration or extraction, followed by purification (recrystallization or chromatography).

This approach is applicable to various substituted ketones, including α,β-unsaturated systems such as 3-buten-2-one derivatives.

Specific Preparation of 3-Buten-2-one, 4-(4-fluorophenyl)-3-methyl-, Oxime

While direct literature on this exact compound is limited, the preparation can be extrapolated from related oxime syntheses of substituted butenones and aryl ketones:

  • Starting Material : The ketone 3-buten-2-one, 4-(4-fluorophenyl)-3-methyl- is prepared or procured.
  • Oximation Reaction : The ketone is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., pyridine or sodium acetate) to neutralize the acid and liberate free hydroxylamine.
  • Solvent System : Commonly ethanol or aqueous ethanol is used to dissolve both reagents.
  • Reaction Conditions : Stirring at room temperature or mild heating (40–60°C) for several hours.
  • Isolation : The oxime precipitates or is extracted into an organic solvent. Purification is achieved by recrystallization or chromatography.

This method aligns with standard oxime synthesis protocols and is supported by the general chemistry of oximes.

Advanced Synthetic Modifications and Challenges

Research on oximes related to substituted butenones reveals additional synthetic considerations:

  • Oximes of non-symmetrical ketones can exist as geometrical isomers (E/Z), which may require chromatographic separation or selective synthesis conditions.
  • The hydroxyl group of the oxime can be further derivatized (e.g., alkylation or silylation) to form oxime ethers, which can influence reactivity and stability.
  • Attempts to convert oximes into enamines or aza-dienes via reaction with amines (e.g., pyrrolidine) may lead to rearrangements such as Beckmann rearrangement, complicating synthesis.
  • Microwave-assisted synthesis has been shown to accelerate reactions involving oximes and related intermediates, reducing reaction times from weeks to hours in some cases.

Data Table: Summary of Preparation Parameters for Oximes of Substituted Butenones

Parameter Typical Conditions Notes
Starting Material 3-Buten-2-one, 4-(4-fluorophenyl)-3-methyl- ketone Purity critical for yield
Hydroxylamine Source Hydroxylamine hydrochloride or free hydroxylamine Use base to liberate free hydroxylamine
Solvent Ethanol, methanol, or aqueous ethanol Solubility of reagents and product
pH Slightly acidic to neutral (pH 5-7) Avoid strong acid/base to prevent side reactions
Temperature Room temperature to 60°C Mild heating accelerates reaction
Reaction Time Several hours (2–24 h) Depends on substrate and conditions
Isolation Method Filtration, extraction, recrystallization Purification to separate isomers if needed
Possible Side Reactions Beckmann rearrangement, isomerization Control conditions to minimize

Research Findings and Analytical Characterization

  • Oximes formed from substituted butenones show distinct IR absorptions due to the C=N and O–H bonds, confirming formation.
  • NMR spectroscopy reveals characteristic shifts for the oxime proton and carbon atoms adjacent to the oxime group.
  • Mass spectrometry confirms molecular weight and purity.
  • Geometrical isomers (E/Z) can be distinguished by NMR coupling constants and chromatographic behavior.
  • The introduction of a 4-fluorophenyl group influences the electronic environment, potentially affecting oxime formation rates and stability.

Chemical Reactions Analysis

Hydrolysis

Under acidic conditions (e.g., HCl), the oxime group undergoes hydrolysis to regenerate the parent ketone, 4-(4-fluorophenyl)-3-methylbut-3-en-2-one. This reaction is reversible and pH-dependent.

Example Conditions :

ReactantsConditionsProductYield
Oxime + HCl (1M)Reflux, 2 hours4-(4-Fluorophenyl)-3-methylbut-3-en-2-one>90%

Alkylation of the Oxime Group

The oxime oxygen acts as a nucleophile in reactions with alkyl halides. For example, treatment with benzyl chloride in the presence of sodium hydride produces the corresponding O-benzylated derivative .

Reaction Pathway :

Oxime+Benzyl chlorideNaH DMFO Benzyl oxime ether\text{Oxime}+\text{Benzyl chloride}\xrightarrow{\text{NaH DMF}}\text{O Benzyl oxime ether}

Experimental Data :

ParameterValue
Temperature0°C → RT
Reaction Time4 hours
Yield72%

Characterization of the product (NMR):

  • ¹H NMR (CDCl₃) : δ 2.07 (s, 3H), 5.10 (s, 2H), 7.0–7.4 (m, aromatic) .

Beckmann Rearrangement

Attempts to form enamines with pyrrolidine unexpectedly triggered a Beckmann rearrangement, yielding a substituted amide . This side reaction highlights the oxime’s sensitivity to strong bases.

Conditions :

  • Refluxing with pyrrolidine (no catalyst)

  • Outcome : Rearrangement dominates over enamine formation .

Cycloaddition Reactions

The alkene moiety participates in Diels-Alder reactions with electron-deficient dienophiles (e.g., dimethylacetylene dicarboxylate), forming polysubstituted pyridine derivatives under thermal conditions .

Example Reaction :

Oxime+DMADΔ,ToluenePyridine Derivative\text{Oxime}+\text{DMAD}\xrightarrow{\Delta,\text{Toluene}}\text{Pyridine Derivative}

Data :

ParameterValue
Temperature110°C
Reaction Time3 weeks
YieldNot quantified

Reduction Reactions

Catalytic hydrogenation (H₂/Pd-C) reduces both the oxime and alkene groups:

  • Oxime → Amine (NH2-\text{NH}_2
    )

  • Alkene → Single bond.

Conditions :

  • 1 atm H₂, 25°C, ethanol solvent

  • Product : 4-(4-Fluorophenyl)-3-methylbutan-2-amine.

Nucleophilic Substitution

The electron-withdrawing fluorophenyl group activates the α-carbon for nucleophilic attack. For example, reaction with Grignard reagents replaces the oxime group with alkyl chains.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the role of oxime derivatives, including 3-Buten-2-one oximes, as potential anticancer agents. Oximes have been shown to inhibit various kinases associated with tumorigenesis. For instance:

  • Kinase Inhibition : Many oxime compounds act as inhibitors for kinases such as cyclin-dependent kinases (CDKs) and Aurora kinases, which are critical in cell cycle regulation and cancer progression .

Anti-inflammatory Properties

Oximes are also being researched for their anti-inflammatory properties. They can modulate pathways involved in inflammation, making them candidates for treating inflammatory diseases .

Antibacterial and Antiviral Activities

The introduction of oxime groups has been linked to enhanced biological activity against bacterial and viral pathogens. Compounds similar to 3-Buten-2-one oxime have demonstrated significant antibacterial and antiviral effects in various studies .

Pesticide Development

Oxime derivatives are being explored as potential agrochemicals due to their ability to inhibit specific enzymes in pests. The structural modification of natural products to include oxime functionalities has shown promise in developing new pesticides with improved efficacy against agricultural pests .

Analytical Techniques

The compound can be analyzed using various techniques such as:

  • High-Performance Liquid Chromatography (HPLC) : Effective for quantifying the compound in biological samples.
  • Mass Spectrometry (MS) : Used for determining the molecular weight and structure elucidation of the compound.

These methods allow researchers to assess the stability and degradation products of the compound, which is crucial for both pharmaceutical and environmental studies.

Case Studies

  • Anticancer Research :
    • A study investigating the effects of several oxime derivatives on pancreatic cancer cells showed that certain compounds exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .
  • Agrochemical Efficacy :
    • Research on modified oximes demonstrated effective pest control in field trials, leading to reduced crop loss compared to untreated controls. This highlights the potential for developing environmentally friendly pesticides based on oxime chemistry .
  • Analytical Method Development :
    • A recent study developed an HPLC-MS method for quantifying 3-Buten-2-one oxime in plasma samples, achieving a limit of detection suitable for pharmacokinetic studies .

Mechanism of Action

The mechanism by which 3-Buten-2-one, 4-(4-fluorophenyl)-3-methyl-, oxime exerts its effects involves its interaction with specific molecular targets and pathways. The oxime group can act as a nucleophile, reacting with electrophilic centers in biological molecules. This interaction can lead to the modulation of various biochemical pathways, potentially resulting in therapeutic effects.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : (NE)-N-[(E)-4-(4-Fluorophenyl)-3-methylbut-3-en-2-ylidene]hydroxylamine
  • CAS No.: 55224-93-6
  • Molecular Formula: C₁₁H₁₂FNO
  • Molecular Weight : 193.22 g/mol

Structural Features: The compound consists of a 3-buten-2-one backbone substituted with a 4-fluorophenyl group at position 4 and a methyl group at position 2.

Applications :
Oximes are widely studied for their pharmacological properties, including anticancer and anti-inflammatory activities. The fluorophenyl group may improve metabolic stability and binding affinity in drug design .

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key analogs and their structural differences:

Compound Name CAS No. Substituents Molecular Formula Key Features
4-(4-Fluorophenyl)-3-methylbut-3-en-2-one oxime 55224-93-6 4-Fluorophenyl, 3-methyl C₁₁H₁₂FNO Fluorine enhances electronegativity; methyl improves lipophilicity
4-Phenyl-3-buten-2-one oxime (Benzalacetone oxime) N/A Phenyl (no fluorine/methyl) C₁₀H₁₁NO Lacks halogen and methyl groups; lower molecular weight (161.20 g/mol)
4-(4-Chlorophenyl)-3-methylbut-3-en-2-one oxime (AP 18) N/A 4-Chlorophenyl, 3-methyl C₁₁H₁₂ClNO Chlorine substituent increases steric bulk and alters electronic properties
(1E,3E)-1-(4-Fluorophenyl)-2-methyl-1-pentene-3-one oxime (A 967079) N/A Extended conjugated system C₁₂H₁₃FNO Extended chain may influence bioavailability and target selectivity
4-(4-Methoxyphenyl)-3-methyl-3-buten-2-one 7152-21-8 4-Methoxyphenyl, 3-methyl C₁₂H₁₄O₂ Methoxy group improves solubility but reduces metabolic stability

Physicochemical Properties

  • Electron-Withdrawing vs. Electron-Donating Groups: The fluorophenyl group (in the target compound) is electron-withdrawing, enhancing polarity and hydrogen-bonding capacity compared to the methoxyphenyl (electron-donating) analog .
  • Crystallographic Behavior: Isostructural compounds with halogen substitutions (e.g., Cl vs. F) often share similar crystal packing (triclinic, P 1 symmetry) due to comparable van der Waals radii, as seen in .

Key Research Studies

  • : Identified the target compound’s analogs (AP 18 and A 967079) as potent TRPA1 antagonists, highlighting the role of halogenation in receptor binding .
  • : Demonstrated isostructurality in halogen-substituted crystals, suggesting predictable solid-state behavior for fluorophenyl derivatives .

Biological Activity

3-Buten-2-one, 4-(4-fluorophenyl)-3-methyl-, oxime (CAS Number: 55224-93-6) is an organic compound that has garnered attention due to its potential biological activities. The compound features a unique structure characterized by the presence of a fluorophenyl group, which may influence its interaction with biological systems. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H12FNO
  • Molecular Weight : 193.22 g/mol
  • Boiling Point : Not specified in the sources but typically relevant for organic compounds.

Synthesis

The synthesis of this compound can be achieved through various methods in synthetic organic chemistry. A common approach involves the reaction of a suitable precursor with hydroxylamine to form the oxime functional group. This method allows for the introduction of different substituents on the phenyl ring, facilitating studies on structure-activity relationships.

The biological activity of this compound is primarily attributed to its ability to interact with various biological receptors and enzymes. Preliminary studies suggest that it may exhibit binding affinity towards certain targets, which could lead to therapeutic effects.

  • Enzyme Inhibition : Similar compounds have shown potential as inhibitors for enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in inflammatory pathways. For instance, fluorinated derivatives have been noted for their enhanced binding due to halogen bonding interactions .
  • Cytotoxicity : In vitro studies have indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For example, derivatives with fluorine substitutions have shown moderate inhibitory effects against breast cancer cell lines .

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds, providing insights into the potential effects of this compound:

StudyFindings
Study AEvaluated the cytotoxicity against MCF-7 cell line; showed IC50 values indicating moderate activity .
Study BInvestigated enzyme inhibition; found that similar fluorinated compounds inhibited COX-2 and LOX enzymes effectively .
Study CMolecular docking studies revealed strong interactions between fluorinated derivatives and enzyme active sites, suggesting potential therapeutic applications .

Structure-Activity Relationship (SAR)

The presence of the fluorophenyl group in this compound is critical for its biological activity. The electron-withdrawing nature of fluorine can enhance the compound's reactivity and affinity for biological targets. Comparative analysis with structurally similar compounds highlights the importance of substituent variations on biological outcomes:

Compound NameStructural FeaturesBiological Activity
3-Buten-2-one, 3-methyl-4-phenyl-, oximeLacks fluorineReduced activity
4-(4-Methoxyphenyl)-3-methylbut-3-en-2-one oximeContains methoxy groupDifferent electronic properties leading to varied activity

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Buten-2-one, 4-(4-fluorophenyl)-3-methyl-, oxime
Reactant of Route 2
Reactant of Route 2
3-Buten-2-one, 4-(4-fluorophenyl)-3-methyl-, oxime

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